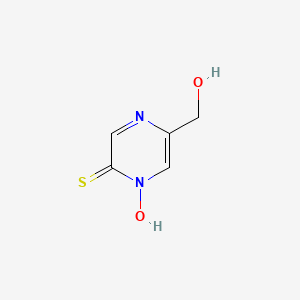
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione is an organic compound belonging to the pyrazine family. This compound is characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the pyrazine ring, along with a thione group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the hydroxyl, hydroxymethyl, and thione groups. One common method involves the use of pyrazine-2-thiol as a starting material, which is then subjected to hydroxylation and hydroxymethylation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl derivatives, while reduction of the thione group can produce thiol derivatives.
科学的研究の応用
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, in the case of its antimicrobial activity, the compound forms stable complexes with metal ions like copper (Cu²⁺), which can then be transported into microbial cells. Inside the cells, the complex undergoes metabolic transformation, releasing free copper ions that disrupt cellular processes and lead to cell death .
類似化合物との比較
Similar Compounds
1-Hydroxy-2(1H)-pyridinone: Another hydroxylated heterocyclic compound with similar chelating properties.
1-Hydroxy-3-methylpyrazine-2(1H)-thione: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
1-Hydroxy-5-(hydroxymethyl)pyrazine-2(1H)-thione is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring strong chelation and antimicrobial properties.
特性
CAS番号 |
72788-80-8 |
|---|---|
分子式 |
C5H6N2O2S |
分子量 |
158.18 g/mol |
IUPAC名 |
1-hydroxy-5-(hydroxymethyl)pyrazine-2-thione |
InChI |
InChI=1S/C5H6N2O2S/c8-3-4-2-7(9)5(10)1-6-4/h1-2,8-9H,3H2 |
InChIキー |
CUFLVNXHNZHUMF-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=S)N1O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


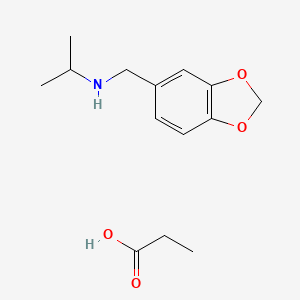
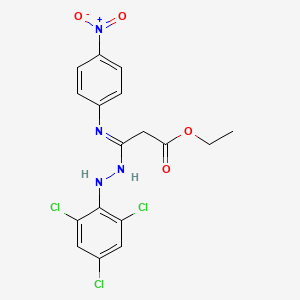

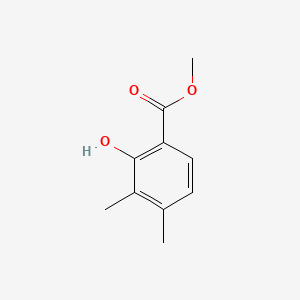
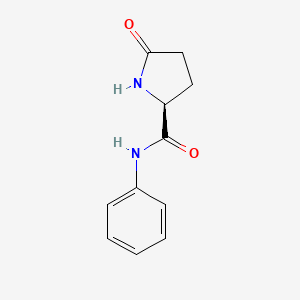
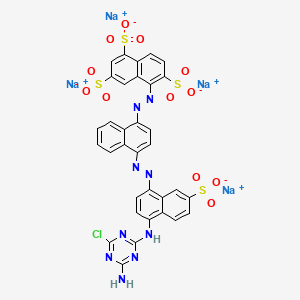
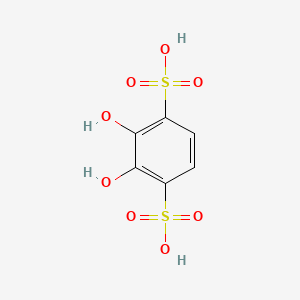
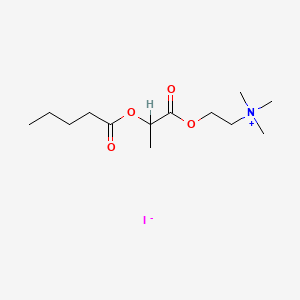


![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
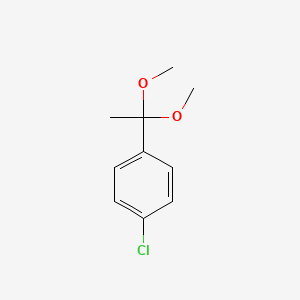
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)
